Cas no 154590-33-7 (1-(2-Fluoro-4-nitrophenyl)piperazine)
1-(2-Fluoro-4-nitrophenyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Fluoro-4-nitrophenyl)piperazine
- 3-Fluoro-4-(piperazin-1-yl)nitrobenzene
- N-(2-Fluoro-4-nitrophenyl)piperazine
- BUTTPARK 153\33-48
- Piperazine, 1-(2-fluoro-4-nitrophenyl)-
- 1-(2-Fluoro-4-nitro-phenyl)-piperazine
- 154590-33-7
- Oprea1_171822
- 1-(2-fluoro-4-nitro-phenyl)piperazine
- Piperazine,1-(2-fluoro-4-nitrophenyl)-
- AKOS003261289
- 7R-1005
- FT-0600849
- EU-0052014
- W-205769
- CS-0011730
- SR-01000523188
- SR-01000523188-1
- A809552
- ZILOTWJFFLIFMZ-UHFFFAOYSA-N
- (2-fluoro-4-nitrophenyl)piperazine
- AB09281
- MFCD01572463
- DTXSID70382426
- SCHEMBL522009
- STK666951
- DB-005044
- SY063423
- DTXCID50333451
-
- MDL: MFCD01572463
- Inchi: 1S/C10H12FN3O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
- InChI Key: ZILOTWJFFLIFMZ-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1N1CCNCC1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 225.09100
- Monoisotopic Mass: 225.09135480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 61.1Ų
Experimental Properties
- Melting Point: 70-72°C
- PSA: 61.09000
- LogP: 2.06050
1-(2-Fluoro-4-nitrophenyl)piperazine Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-36/37/39
- HazardClass:IRRITANT
1-(2-Fluoro-4-nitrophenyl)piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(2-Fluoro-4-nitrophenyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045393-1g |
1-(2-Fluoro-4-nitrophenyl)piperazine |
154590-33-7 | >95% | 1g |
845CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045393-5g |
1-(2-Fluoro-4-nitrophenyl)piperazine |
154590-33-7 | >95% | 5g |
2648CNY | 2021-05-07 | |
| Fluorochem | 010741-5g |
1-(2-Fluoro-4-nitrophenyl)piperazine |
154590-33-7 | 95% | 5g |
£160.00 | 2022-03-01 | |
| Fluorochem | 010741-25g |
1-(2-Fluoro-4-nitrophenyl)piperazine |
154590-33-7 | 95% | 25g |
£560.00 | 2022-03-01 | |
| Chemenu | CM335141-100mg |
1-(2-Fluoro-4-nitrophenyl)piperazine |
154590-33-7 | 95%+ | 100mg |
$24 | 2021-06-16 | |
| Chemenu | CM335141-250mg |
1-(2-Fluoro-4-nitrophenyl)piperazine |
154590-33-7 | 95%+ | 250mg |
$45 | 2021-06-16 | |
| Chemenu | CM335141-1g |
1-(2-Fluoro-4-nitrophenyl)piperazine |
154590-33-7 | 95%+ | 1g |
$102 | 2021-06-16 | |
| Chemenu | CM335141-5g |
1-(2-Fluoro-4-nitrophenyl)piperazine |
154590-33-7 | 95%+ | 5g |
$311 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045393-1g |
1-(2-Fluoro-4-nitrophenyl)piperazine |
154590-33-7 | >95% | 1g |
845.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045393-5g |
1-(2-Fluoro-4-nitrophenyl)piperazine |
154590-33-7 | >95% | 5g |
2648.0CNY | 2021-07-05 |
1-(2-Fluoro-4-nitrophenyl)piperazine Suppliers
1-(2-Fluoro-4-nitrophenyl)piperazine Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 1-(2-Fluoro-4-nitrophenyl)piperazine
Professional Introduction to 1-(2-Fluoro-4-nitrophenyl)piperazine (CAS No. 154590-33-7)
1-(2-Fluoro-4-nitrophenyl)piperazine, chemically designated as C11H12FN2O2, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, identified by its CAS number 154590-33-7, has garnered considerable attention due to its structural features and potential applications in medicinal chemistry. The presence of both a fluoro and a nitro substituent on the phenyl ring, coupled with a piperazine moiety, endows this compound with unique electronic and steric properties that make it a valuable scaffold for developing novel therapeutic agents.
The piperazine moiety is a well-known pharmacophore in drug design, contributing to the compound's solubility, bioavailability, and interaction with biological targets. Piperazine derivatives are widely recognized for their role in various therapeutic areas, including central nervous system (CNS) disorders, antihistamines, and antipsychotics. The incorporation of a fluoro substituent at the 2-position of the phenyl ring enhances the metabolic stability and binding affinity of the molecule, while the nitro group at the 4-position introduces additional electronic effects that can modulate receptor interactions.
In recent years, there has been growing interest in exploring the pharmacological potential of 1-(2-Fluoro-4-nitrophenyl)piperazine. Its unique structural features have made it a candidate for further investigation in several therapeutic contexts. For instance, studies have suggested that this compound may exhibit properties relevant to neuropharmacology, particularly in the modulation of neurotransmitter receptors such as serotonin and dopamine. The fluoro and nitro groups are known to influence the pharmacokinetic profile of molecules, potentially enhancing their efficacy and reducing side effects.
One of the most compelling aspects of 1-(2-Fluoro-4-nitrophenyl)piperazine is its versatility as a building block for more complex drug candidates. Researchers have leveraged its scaffold to develop derivatives with enhanced binding affinity and selectivity for specific biological targets. This approach has been particularly fruitful in the development of drugs targeting CNS disorders, where precise receptor interaction is crucial for therapeutic efficacy. The ability to fine-tune the pharmacological properties of this compound through structural modifications offers a promising avenue for discovering new treatments for neurological conditions.
The synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of both fluorine and nitro groups necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to streamline the synthesis process. These techniques not only improve efficiency but also enhance the scalability of producing this compound for research purposes.
The pharmacological evaluation of 1-(2-Fluoro-4-nitrophenyl)piperazine has revealed intriguing properties that warrant further exploration. Preclinical studies have demonstrated its potential as an antagonist or partial agonist at various neurotransmitter receptors. The fluoro group's ability to enhance metabolic stability while maintaining receptor binding affinity makes this compound an attractive candidate for drug development. Additionally, its piperazine core contributes to favorable pharmacokinetic characteristics, including good solubility and bioavailability.
In conclusion, 1-(2-Fluoro-4-nitrophenyl)piperazine (CAS No. 154590-33-7) represents a promising compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its combination of a fluoro substituent, a nitro group, and a piperazine moiety makes it a versatile scaffold for developing novel drugs targeting various diseases, particularly those involving neurotransmitter systems. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a significant role in future drug discovery efforts.
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